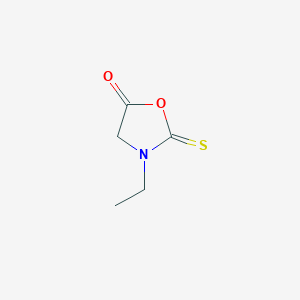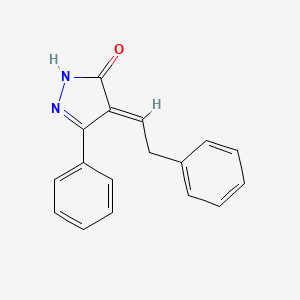
2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan is an organic compound characterized by the presence of nitro groups attached to phenyl and styryl moieties, linked through a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan typically involves the reaction of 4-nitrobenzaldehyde with 4-nitrostyrene in the presence of a base, followed by cyclization to form the furan ring. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: Amino derivatives.
Oxidation: Nitroso derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
4-(4-Nitrophenyl)furan: Lacks the styryl group, leading to different electronic properties.
4-(4-Nitrostyryl)pyridine: Contains a pyridine ring instead of a furan ring, affecting its reactivity and applications.
4,4’-Dinitrostilbene: Similar structure but with a different arrangement of nitro groups and aromatic rings.
Uniqueness: 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan is unique due to the combination of nitro groups and the furan ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Propriétés
Formule moléculaire |
C18H12N2O5 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-5-[(E)-2-(4-nitrophenyl)ethenyl]furan |
InChI |
InChI=1S/C18H12N2O5/c21-19(22)15-6-1-13(2-7-15)3-10-17-11-12-18(25-17)14-4-8-16(9-5-14)20(23)24/h1-12H/b10-3+ |
Clé InChI |
SEDNPWSQXJVLSB-XCVCLJGOSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


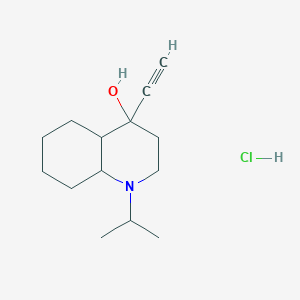
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
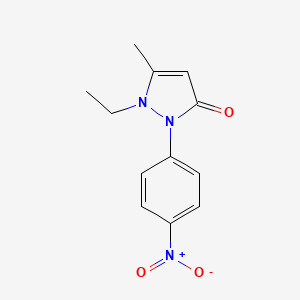
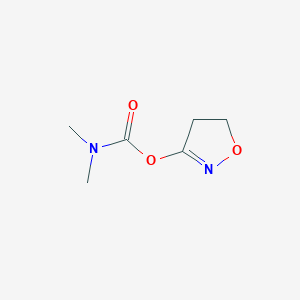

![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
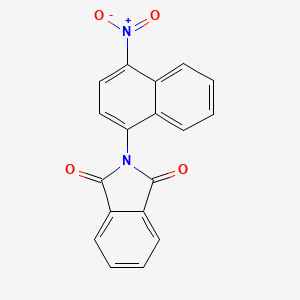
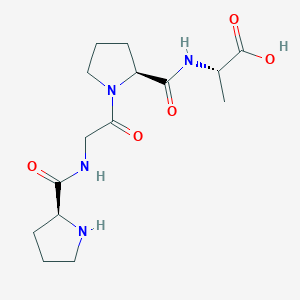

![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
